![molecular formula C14H23N B1488255 (3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine CAS No. 1566379-09-6](/img/structure/B1488255.png)
(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine
Overview
Description
(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine, also known as DMBA, is an organic compound with a complex molecular structure. It is structurally related to methylhexanamine where a butyl group replaces the pentyl group .
Synthesis Analysis
(S)- (+)-3,3-Dimethyl-2-butylamine may be used in the preparation of methyl 3′- { [ (2 S -3,3-dimethylbutan-2-yl]carbamoyl]-2,2′-binaphthalene-3-carboxylate N, N - (S)-bis (diphenylphosphanyl)-3,3-dimethyl-2-butylamine .Molecular Structure Analysis
The molecular formula of DMBA is C14H23N. It is an aliphatic amine . The InChI code is 1S/C7H17N/c1-6 (8-5)7 (2,3)4/h6,8H,1-5H3 .Physical And Chemical Properties Analysis
DMBA has a molecular weight of 205.34 g/mol. It is a liquid at room temperature . The IUPAC name is N,3,3-trimethyl-2-butanamine .Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been involved in studies exploring synthetic pathways and chemical reactions. For instance, research on the Stevens rearrangement of ammonium salts highlighted the transformation of certain ammonium salts into allenic aminoketones, showcasing the compound's role in synthetic organic chemistry (Manukyan, 2015). Another study detailed the synthesis of allenic diamines via Stevens rearrangement, further demonstrating the compound's utility in organic synthesis (D’hooghe, Van Driessche, & Kimpe, 2009).
Corrosion Inhibition
The inhibitive action of bipyrazolic type organic compounds, including derivatives similar to the compound , was studied for corrosion protection of pure iron in acidic media. These compounds demonstrated significant efficiency as corrosion inhibitors, indicating potential applications in materials science and engineering (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Catalysis and Organic Transformations
Research into enantioselective olefin epoxidation has employed derivatives of the compound as catalysts, achieving high enantioselectivity in the epoxidation of unfunctionalized olefins. This work showcases the compound's relevance in asymmetric synthesis and catalysis (Vachon, Lauper, Ditrich, & Lacour, 2006).
Safety And Hazards
DMBA is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Eye Dam. 1 - Flam. Liq. 2 - Skin Corr. 1B . It has hazard statements H226, H302, H312, H314, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
3,3-dimethyl-N-[(4-methylphenyl)methyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-11-6-8-13(9-7-11)10-15-12(2)14(3,4)5/h6-9,12,15H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMHVNVYEWDQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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